N-(5-cyanopyridin-2-yl)-N,4-dimethylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyanopyridin-2-yl)-N,4-dimethylpentanamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential therapeutic agent for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
CP-690,550 selectively inhibits N-(5-cyanopyridin-2-yl)-N,4-dimethylpentanamide, which is a tyrosine kinase involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. N-(5-cyanopyridin-2-yl)-N,4-dimethylpentanamide is primarily expressed in immune cells, and its inhibition leads to a reduction in immune cell activation and inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant effects on the immune system. It reduces the production of pro-inflammatory cytokines and chemokines and inhibits the activation of T cells and B cells. CP-690,550 also reduces the proliferation of immune cells and induces apoptosis in activated immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for N-(5-cyanopyridin-2-yl)-N,4-dimethylpentanamide, which reduces off-target effects. However, CP-690,550 also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. CP-690,550 also has a short half-life, which can limit its efficacy in some applications.
Zukünftige Richtungen
There are several future directions for the research on CP-690,550. One potential direction is the development of more potent and selective N-(5-cyanopyridin-2-yl)-N,4-dimethylpentanamide inhibitors. Another direction is the evaluation of CP-690,550 in combination with other therapeutic agents for the treatment of autoimmune diseases. Additionally, the potential role of CP-690,550 in the treatment of other diseases such as cancer and viral infections could be explored. Finally, further studies are needed to better understand the long-term effects of CP-690,550 on the immune system and its potential side effects.
Synthesemethoden
CP-690,550 is synthesized using a multi-step process that involves the reaction of 5-cyanopyridine-2-carboxylic acid with 4-dimethylaminobutyryl chloride, followed by the reaction with 1,5-dibromopentane, and finally, the reaction with sodium hydride. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing inflammation and immune cell activation in preclinical models of autoimmune diseases. CP-690,550 has also been evaluated in clinical trials for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(5-cyanopyridin-2-yl)-N,4-dimethylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-10(2)4-7-13(17)16(3)12-6-5-11(8-14)9-15-12/h5-6,9-10H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGQLZDFBHTNMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)N(C)C1=NC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.